Diethenyl-oxo-tin
Description
Diethenyl-oxo-tin (hypothetical IUPAC name: oxobis(vinyl)stannane) is an organotin compound characterized by two vinyl (ethenyl) groups bonded to a central tin atom and an oxygen atom. These compounds are critical in industrial applications, including polymer stabilization, catalysis, and coatings.
Properties
CAS No. |
4782-25-6 |
|---|---|
Molecular Formula |
C4H6OSn |
Molecular Weight |
188.80 g/mol |
IUPAC Name |
bis(ethenyl)-oxotin |
InChI |
InChI=1S/2C2H3.O.Sn/c2*1-2;;/h2*1H,2H2;; |
InChI Key |
WBOCPDCTPPPPLR-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Sn](=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethenyl-oxo-tin can be synthesized through the reaction of divinyltin dichloride with water under controlled conditions . The reaction typically involves the hydrolysis of divinyltin dichloride, leading to the formation of this compound. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale hydrolysis of divinyltin dichloride in a controlled environment. The process is optimized to ensure high yield and purity, with careful monitoring of reaction parameters. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the product .
Chemical Reactions Analysis
Types of Reactions
Diethenyl-oxo-tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The ethenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Tin oxides (SnO₂) are the primary products.
Reduction: Lower oxidation state tin compounds, such as tin(II) chloride.
Substitution: Various substituted organotin compounds, depending on the substituent introduced.
Scientific Research Applications
Diethenyl-oxo-tin has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Mechanism of Action
The mechanism of action of diethenyl-oxo-tin involves its interaction with molecular targets through its tin-oxygen core and ethenyl groups. The compound can form coordination complexes with various biomolecules, influencing their structure and function. In photolithography, this compound acts as a photoresist by undergoing photochemical reactions upon exposure to ultraviolet light, leading to changes in solubility and enabling pattern formation .
Comparison with Similar Compounds
Chemical and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structure |
|---|---|---|---|---|
| Dibutyl(oxo)tin | 818-08-6 | C₈H₁₈OSn | 248.71 | (C₄H₉)₂Sn=O |
| Dioctyltin oxide | 870-08-6 | C₁₆H₃₄OSn | 361.15 | (C₈H₁₇)₂Sn=O |
| DIBUTYL TIN OXIDE* | 3140400† | Mixture | - | Complex polymer additive |
Note:
- DIBUTYL TIN OXIDE () is described as a mixture, likely containing dibutyl(oxo)tin alongside other components. Its CAS number (3140400) appears incomplete or erroneous, as valid CAS numbers follow a 5- to 7-digit format with hyphens.
- Dioctyltin oxide () has a longer alkyl chain, resulting in higher molecular weight and altered solubility compared to dibutyl analogs.
Hazard Profiles
- Dibutyl(oxo)tin: No significant hazards are listed in , but its classification as an industrial chemical implies restricted use.
- Dioctyltin oxide: Limited hazard data, though organotin compounds are generally associated with environmental persistence and bioaccumulation risks.
- DIBUTYL TIN OXIDE : Classified under UN3077 (environmentally hazardous substance), with precautions against inhalation and dermal exposure .
Research Findings
- Thermal Stability : Longer alkyl chains (e.g., octyl in dioctyltin oxide) enhance thermal stability, making them suitable for high-temperature processes. Shorter chains (e.g., butyl) are more reactive but less stable .
- Toxicity Trends: Smaller organotin compounds (e.g., trimethyltin) are typically more toxic than larger analogs (e.g., dioctyltin oxide) due to increased bioavailability .
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